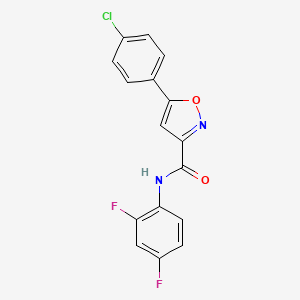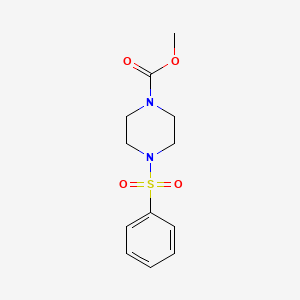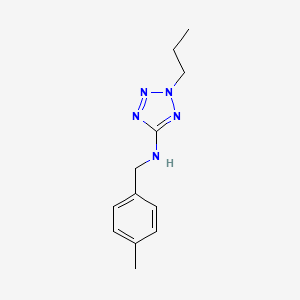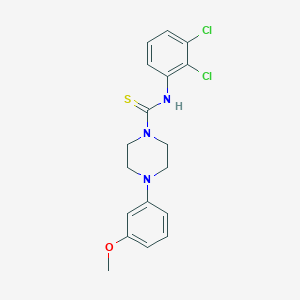
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcriptional activity of oncogenes. This results in the downregulation of key genes involved in cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the synthesis of this compound is complex and requires multiple steps, which can be time-consuming and expensive. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical settings.
Orientations Futures
Several potential future directions for 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide research include:
1. Combination therapy: this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination therapy regimens for this compound.
2. Biomarker identification: The identification of biomarkers that predict the response to this compound treatment could help to personalize cancer therapy and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
4. Structural optimization: Further structural optimization of this compound could lead to the development of more potent and selective BET inhibitors.
5. Mechanistic studies: Further mechanistic studies are needed to better understand the molecular mechanisms underlying the anti-tumor activity of this compound and to identify potential resistance mechanisms.
Conclusion:
This compound is a promising therapeutic agent for the treatment of cancer, with potent anti-tumor activity and a selective mechanism of action. While further studies are needed to optimize its synthesis, dosage, and treatment regimen, this compound has the potential to improve cancer therapy and patient outcomes.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-10-3-1-9(2-4-10)15-8-14(21-23-15)16(22)20-13-6-5-11(18)7-12(13)19/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAXTCOUGRXRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4678104.png)
![7-(3-methoxypropyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4678108.png)

![2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4678117.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4678135.png)
![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)
![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)

![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
